4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 683259-43-0
VCID: VC4953894
InChI: InChI=1S/C20H22N4O5S3/c1-13-3-2-10-24(12-13)32(28,29)15-6-4-14(5-7-15)19(25)23-20-22-17-9-8-16(31(21,26)27)11-18(17)30-20/h4-9,11,13H,2-3,10,12H2,1H3,(H2,21,26,27)(H,22,23,25)
SMILES: CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
Molecular Formula: C20H22N4O5S3
Molecular Weight: 494.6

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

CAS No.: 683259-43-0

Cat. No.: VC4953894

Molecular Formula: C20H22N4O5S3

Molecular Weight: 494.6

* For research use only. Not for human or veterinary use.

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide - 683259-43-0

Specification

CAS No. 683259-43-0
Molecular Formula C20H22N4O5S3
Molecular Weight 494.6
IUPAC Name 4-(3-methylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C20H22N4O5S3/c1-13-3-2-10-24(12-13)32(28,29)15-6-4-14(5-7-15)19(25)23-20-22-17-9-8-16(31(21,26)27)11-18(17)30-20/h4-9,11,13H,2-3,10,12H2,1H3,(H2,21,26,27)(H,22,23,25)
Standard InChI Key ZUNFRBCTIARHFT-UHFFFAOYSA-N
SMILES CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N

Introduction

Synthesis

The synthesis of sulfonamide derivatives typically involves several key steps:

  • Introduction of the Sulfonyl Group: This is often achieved through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

  • Formation of the Benzothiazole Moiety: This involves condensation reactions between thiourea derivatives and halogenated aromatic compounds.

  • Coupling Reactions: Final compounds are obtained by linking the piperidine, sulfonyl, and benzothiazole moieties under specific conditions.

Potential Biological Activity

Sulfonamides are known for their antibacterial properties, but their activity can extend to antitumor and anti-inflammatory effects depending on the specific structure. The presence of a sulfamoyl group and a benzothiazole ring may contribute to interactions with biological targets such as enzymes or receptors, potentially modulating biochemical pathways.

Research Findings and Data

While specific research findings on 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide are not available, related compounds have shown promise in medicinal chemistry. For instance, compounds with similar structures have been studied for their potential as anticancer agents or inhibitors of specific enzymes .

Table: Comparison of Related Sulfonamide Compounds

CompoundMolecular WeightPotential Activity
(Z)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamideApproximately 414.53 g/molAnticancer, Anti-inflammatory
4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide494.5 g/molPotential pharmacological properties
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedAnti-inflammatory

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